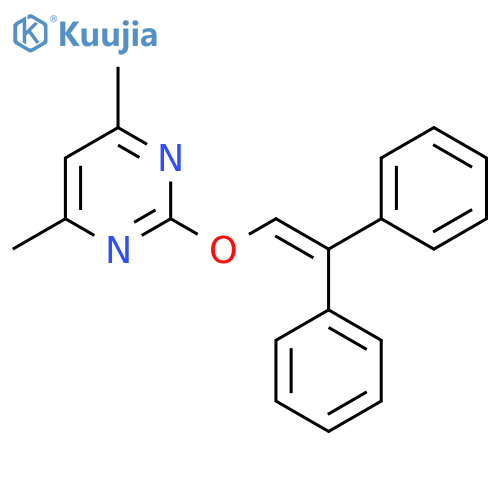Cas no 1639429-81-4 (2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine)

1639429-81-4 structure
商品名:2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
CAS番号:1639429-81-4
MF:C20H18N2O
メガワット:302.369724750519
CID:4557719
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
- 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
-
- インチ: 1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3
- InChIKey: MATFPFPXUXCLHI-UHFFFAOYSA-N
- ほほえんだ: O(C1=NC(C)=CC(C)=N1)/C=C(\C1C=CC=CC=1)/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 302.141913202 g/mol
- どういたいしつりょう: 302.141913202 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 302.4
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 35
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX35969-25mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | >98% | 25mg |
$267.00 | 2024-04-20 | |
| TRC | D491645-25mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | 25mg |
$ 227.00 | 2023-09-07 | ||
| A2B Chem LLC | AX35969-250mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | >98% | 250mg |
$1378.00 | 2024-04-20 | |
| TRC | D491645-250mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | 250mg |
$ 1777.00 | 2023-09-07 |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1639429-81-4 (2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine) 関連製品
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
